molecular formula C6H6N2S B188914 2-Amino-4-methylthiophene-3-carbonitrile CAS No. 4623-55-6

2-Amino-4-methylthiophene-3-carbonitrile

Cat. No. B188914
CAS RN: 4623-55-6
M. Wt: 138.19 g/mol
InChI Key: VVLPOLLOKMOHOP-UHFFFAOYSA-N
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Description

2-Amino-4-methylthiophene-3-carbonitrile is a chemical compound with the molecular formula C6H6N2S and a molecular weight of 138.19 . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

The synthesis of 2-Amino-4-methylthiophene-3-carbonitrile and similar thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-methylthiophene-3-carbonitrile is represented by the InChI code 1S/C6H6N2S/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3 .


Physical And Chemical Properties Analysis

2-Amino-4-methylthiophene-3-carbonitrile is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Pharmacology

2-Amino-4-methylthiophene-3-carbonitrile: is a compound with potential applications in pharmacology due to its structural properties. It can serve as a precursor for synthesizing various biologically active molecules. For instance, thiophene derivatives are known to exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The compound’s ability to undergo facile transformations makes it valuable for developing new therapeutic agents.

Material Science

In material science, 2-Amino-4-methylthiophene-3-carbonitrile could be utilized in the synthesis of organic semiconductors. Thiophene-based compounds are integral to the creation of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The electron-rich nature of thiophene makes it suitable for electronic applications where conductivity and stability are required.

Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the construction of thiophene derivatives. It can participate in various cycloaddition reactions and serve as a building block for heterocyclic compounds . Its reactivity towards nucleophilic substitution and electrophilic addition opens avenues for creating complex organic molecules.

Agriculture

In agriculture, derivatives of 2-Amino-4-methylthiophene-3-carbonitrile could be explored for their potential use as agrochemicals. Thiophene compounds have been studied for their role as plant growth regulators and pesticides . Research into the compound’s derivatives could lead to the development of new, more effective agricultural chemicals.

Analytical Chemistry

Analytical chemistry can benefit from 2-Amino-4-methylthiophene-3-carbonitrile as a standard or reagent in chemical analysis. Its well-defined structure and properties allow for its use in calibrating instruments or as a reactant in the detection of other substances . Its stability under various conditions makes it an excellent candidate for analytical applications.

Environmental Science

The environmental applications of 2-Amino-4-methylthiophene-3-carbonitrile include its use in studying pollution degradation processes. Thiophene derivatives are often used in research related to the breakdown of organic pollutants . Understanding the behavior of such compounds can lead to improved methods for environmental cleanup and pollution control.

Safety And Hazards

The compound is classified as dangerous, with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, immediately calling a poison center or doctor/physician (P301+P310) .

Future Directions

Thiophene-based analogs, such as 2-Amino-4-methylthiophene-3-carbonitrile, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and applications of these compounds .

properties

IUPAC Name

2-amino-4-methylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLPOLLOKMOHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963528
Record name 2-Amino-4-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylthiophene-3-carbonitrile

CAS RN

4623-55-6
Record name 4623-55-6
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Record name 2-Amino-4-methylthiophene-3-carbonitrile
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Record name 2-Amino-4-methylthiophene-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Amino-4-methylthiophene-3-carbonitrile?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of 2-Amino-4-methylthiophene-3-carbonitrile as C6H6N2S []. From this formula, we can calculate the molecular weight to be 138.19 g/mol.

Q2: What is the significance of the intermolecular hydrogen bonds observed in the crystal structure of 2-Amino-4-methylthiophene-3-carbonitrile?

A2: The abstract mentions that "Two N—H⋯N intermolecular hydrogen bonds link neighboring molecules into a three-dimensional network" []. This suggests that these hydrogen bonds play a crucial role in the solid-state packing of the molecule. Understanding intermolecular interactions is important for predicting physical properties like melting point, solubility, and potentially even reactivity.

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